N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic [1,2,3]triazolo[1,5-a]quinazolin core. Key structural features include:
- A 2,3-dihydro-1,4-benzodioxin moiety at the 5-amino position, which may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4S/c29-33(30,16-6-2-1-3-7-16)23-22-25-21(17-8-4-5-9-18(17)28(22)27-26-23)24-15-10-11-19-20(14-15)32-13-12-31-19/h1-11,14H,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMOHSGUCCOEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of the compound involves several steps:
- Formation of Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous basic medium to yield the sulfonamide derivative.
- Triazole Formation : The sulfonamide is then reacted with appropriate reagents to introduce the [1,2,3]triazolo moiety, leading to the final quinazoline derivative.
- Characterization : The synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures .
Anticancer Activity
Research indicates that quinazoline derivatives, including those related to our compound, exhibit significant anticancer properties. They act through various mechanisms:
- Cytotoxicity : Evaluated against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), many derivatives demonstrated cytotoxic effects at concentrations ranging from 0.1 to 100 μM. For instance, certain derivatives showed IC50 values below 10 μM, indicating potent activity against these cell lines .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- α-Glucosidase Inhibition : Studies have shown that derivatives of benzodioxin exhibit inhibitory effects on α-glucosidase, which is relevant for managing type 2 diabetes mellitus (T2DM). This suggests a dual therapeutic potential in both diabetes management and cancer treatment .
Quinazoline derivatives are known to interact with various biological targets:
- Protein Kinase Inhibition : Many quinazoline compounds function as inhibitors of protein kinases involved in cell proliferation and survival pathways. This multi-targeting capability makes them promising candidates for anticancer drug development .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic activity of a series of quinazoline derivatives against MCF-7 and HeLa cells using the MTT assay. The results indicated that compounds containing the triazoloquinazoline structure exhibited enhanced cytotoxicity compared to their non-triazole counterparts. The most active compound showed an IC50 value of approximately 8 μM against MCF-7 cells .
Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, several newly synthesized sulfonamides were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results demonstrated significant inhibition rates, suggesting potential applications in treating T2DM and Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Cytotoxicity | N-(2,3-dihydro-1,4-benzodioxin-6-yl) | <10 | MCF-7 |
| <10 | HeLa | ||
| α-Glucosidase Inhibition | Various Sulfonamides | Significant | N/A |
| Mechanism | Description |
|---|---|
| Protein Kinase Inhibition | Targets kinases involved in cell growth and survival |
| Enzyme Inhibition | Inhibits α-glucosidase for diabetes management |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzodioxin moiety linked to a triazoloquinazoline structure. The synthesis typically involves multi-step organic reactions that create the desired functional groups while ensuring structural integrity. For instance, the synthesis of related compounds has been documented through the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonyl chlorides in basic conditions to yield sulfonamide intermediates .
Medicinal Chemistry Applications
1. Antidiabetic Potential:
Research has indicated that derivatives of benzodioxin compounds exhibit significant anti-diabetic activity. For example, a study synthesized several new compounds based on the benzodioxin framework and evaluated their potential as α-glucosidase inhibitors. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be explored for its antidiabetic properties .
2. Antibacterial Activity:
Compounds containing the benzodioxin structure have shown promise as antibacterial agents. The presence of multiple functional groups allows for interactions with bacterial enzymes and pathways, making these compounds suitable candidates for further development in treating bacterial infections.
3. Enzyme Inhibition:
The compound is also being investigated for its role as an enzyme inhibitor in various biochemical pathways. Its sulfonamide group can interact with target enzymes, potentially leading to therapeutic effects in diseases where enzyme regulation is crucial.
Biological Studies
1. Neuroprotective Effects:
Studies on related compounds have suggested neuroprotective properties against neurodegenerative diseases such as Alzheimer's. The ability of these compounds to cross the blood-brain barrier and interact with neural pathways makes them valuable for further research in neuropharmacology.
2. Anticancer Properties:
Emerging research indicates that triazoloquinazoline derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves interference with cell proliferation and survival pathways.
Industrial Applications
The compound's unique structure allows it to serve as a building block in the synthesis of more complex organic molecules. Its application extends to material science where it can be used in developing new polymers or materials with specific properties.
Data Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on substituent variations, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Activities/Notes |
|---|---|---|---|---|---|
| Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | [1,2,3]Triazolo[1,5-a]quinazolin-5-amine | 3-(Phenylsulfonyl), 5-(2,3-dihydro-1,4-benzodioxin-6-yl) | C24H19N5O3S | ~469.51 (calculated) | Under research; structural analogs show antimicrobial potential . |
| 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | [1,2,3]Triazolo[1,5-a]quinazolin-5-amine | 7-Chloro, 4-isopropylphenyl, 3-(phenylsulfonyl) | C24H21ClN6O2S | ~508.98 (calculated) | Noted for halogen (Cl) substitution; halogenated analogs often enhance target binding affinity. |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Acetamide | 4-Chlorophenylsulfonyl, 2,3-dihydro-1,4-benzodioxin-6-yl, 3,5-dimethylphenyl | C25H24ClN3O5S | ~522.00 (reported) | Antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli); low hemolytic activity. |
| N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | [1,2,3]Triazolo[1,5-a]quinazolin-5-amine | 3-(4-Methylphenyl), 5-(3,4-diethoxyphenethyl) | C31H32N6O2 | ~544.63 (reported) | Alkoxy substituents may improve solubility; no explicit activity data reported. |
| 3-(3,4-Dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | [1,2,3]Triazolo[1,5-a]quinazolin-5-amine | 3-(3,4-Dimethylphenylsulfonyl), 5-(2-methoxy-5-methylphenyl) | C25H23N5O3S | ~497.55 (calculated) | Methyl and methoxy groups may reduce metabolic degradation. |
Key Observations :
Substituent Effects on Bioactivity :
- The phenylsulfonyl group in the target compound is a common feature in sulfonamide-based antimicrobial agents . However, replacing the phenylsulfonyl with a 4-chlorophenylsulfonyl group (as in ) enhances antibacterial potency, likely due to increased electrophilicity .
- The 2,3-dihydro-1,4-benzodioxin moiety, present in both the target compound and derivatives, is associated with improved pharmacokinetic profiles due to its electron-rich, rigid structure .
Halogenation (e.g., 7-chloro in ) typically improves target affinity but may elevate cytotoxicity .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where cyclocondensation of hydrazine derivatives with dithioimidocarbonates yields triazoloquinazolinones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodology : Synthesis typically involves cyclocondensation reactions. For triazoloquinazoline derivatives, a [5+1] cyclocondensation approach using substituted amines and aldehydes under reflux conditions (e.g., ethanol with triethylamine) is effective . Post-synthesis, purify via recrystallization (ethanol is common) and confirm purity using HPLC or LC-MS. For example, yields of 33–39.5% have been reported for structurally similar triazoloquinazolines using optimized stoichiometry .
- Key Data : LC-MS (e.g., m/z 379.37 for analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for validation .
Q. What safety protocols are essential for handling this compound?
- Methodology : Adhere to precautionary codes (P-codes) such as:
- P201 : Obtain specialized handling instructions before use.
- P210 : Avoid heat/open flames (due to sulfonyl groups).
- P303+P361+P353 : Immediate cleanup for skin contact .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., dihydrobenzodioxin protons at δ 4.2–4.8 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
- X-ray crystallography : Resolve planar triazoloquinazoline systems and substituent alignment (e.g., phenyl rings at 59.3° angles) .
Advanced Research Questions
Q. How can reaction yields be optimized for triazoloquinazoline derivatives under varying conditions?
- Methodology :
- Catalyst screening : Test bases like triethylamine vs. DBU for cyclocondensation efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. ethanol .
- Substituent tuning : Electron-withdrawing groups (e.g., -CF₃) on the phenylsulfonyl moiety can alter electronic effects and yield .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodology :
- Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature).
- Structural analogs : Compare activities of derivatives (e.g., 5-cyclopentyl vs. 5-cyclohexyl) to identify SAR trends .
- Contradiction resolution : If anti-HIV activity conflicts, validate via reverse transcriptase inhibition assays .
Q. What computational strategies predict target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to biological targets (e.g., HIV protease). Focus on triazole and sulfonyl groups as interaction hotspots .
- DFT calculations : Analyze electron density maps to predict reactivity at the quinazoline N5 position .
Tables for Key Data
Table 1 : Representative Yields and Characterization Data for Triazoloquinazoline Analogs
| Substituent (R) | Yield (%) | Melting Point (°C) | ¹H-NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|---|---|
| 4-Fluorophenyl | 39.5 | 196–198 | 7.05–7.53 (m, 10H) | 379.37 |
| 3-Methoxyphenyl | 33.0 | 190–192 | 6.86 (bs, 1H) | 341.32 |
Table 2 : Safety Codes and Handling Recommendations
| Code | Precaution |
|---|---|
| P201 | Obtain specialized handling instructions before use. |
| P210 | Avoid heat, sparks, open flames. |
| P303 | IF ON SKIN: Remove contaminated clothing, rinse skin with water. |
Notes on Evidence Utilization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
